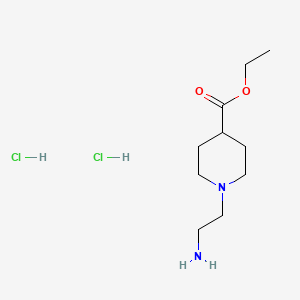
2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene
Vue d'ensemble
Description
“2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene” is an organic compound that contains the difluoromethyl group . This group is considered a lipophilic hydrogen bond donor that may act as a bioisostere of hydroxyl, thiol, or amine groups .
Synthesis Analysis
The synthesis of compounds containing the difluoromethyl group has been a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .
Chemical Reactions Analysis
The difluoromethyl group acts as a hydrogen bond donor on a scale similar to that of thiophenol, aniline, and amine groups but not as that of hydroxyl . Site-selective Sonogashira cross-coupling of 1,4-dibromo-2-(trifluoromethyl)benzene affords functionalized alkynyl-substituted (trifluoromethyl)benzenes .
Applications De Recherche Scientifique
High-Temperature Proton Exchange Membrane Fuel Cell Applications
This compound has been used in the synthesis of Poly (benzimidazole)s containing trifluoromethyl substituents and aryl ether linkages for high-temperature proton exchange membrane fuel cell applications . The membrane exhibited a high proton conductivity of 115 mS/cm at 160 ℃ . The single fuel cell based on this compound demonstrated a peak power density of 691 mW/cm² at 160 ℃ .
Synthesis of Trifluoromethyl Ethers
Trifluoromethyl ethers are synthesized using this compound . These ethers are still a rarity and have so far been prepared by the reaction of alkyl fluoroformates with sulfur tetrafluoride .
Development of Fluorinated Drugs
The trifluoromethoxy group, which is part of this compound, is finding increased utility as a substituent in bioactives . About 10% of all marketed pharmaceuticals contain a fluorine atom , and even more fluorinated drugs are predicted to be developed in the near future .
Synthesis of Polybenzimidazoles
This compound is used in the synthesis of Polybenzimidazole CF3-PBI-OO . This polymer exhibited a high inherent viscosity of 2.1 dL/g, measured in methanesulfonic acid (MSA) with a concentration of 0.2 g/dL at 35 ℃ .
Fabrication of Membrane Electrolyte Assembly
The compound is used in the fabrication of a membrane electrolyte assembly . The membrane exhibited a high proton conductivity of 115 mS/cm at 160 ℃ .
Synthesis of Tetraamine
This compound is used in the synthesis of a novel tetraamine . The new tetraamine was subsequently polymerized with 4,4’-oxybis(benzoic acid) (OBA) in Eaton’s reagent to synthesize PBI (CF3-PBI-OO) .
Safety And Hazards
Orientations Futures
The development of efficient and versatile methods for introducing the CF3 group into various organic molecules is an active area of research . The number of applications for these compounds continues to grow, making the development of fluorinated organic chemicals an increasingly important research topic .
Propriétés
IUPAC Name |
2-(difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c9-4-1-2-6(8(12,13)14)5(3-4)7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEXMEXBAAFADX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene | |
CAS RN |
1214358-19-6 | |
| Record name | 2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate](/img/structure/B1391459.png)

![Tert-butyl 2-phenyl-4-(P-tolylsulfonyloxy)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1391462.png)










